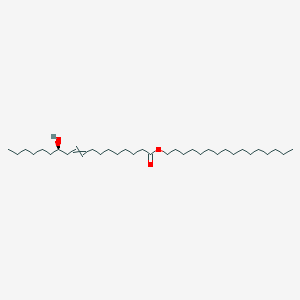

Cetyl ricinoleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexadecyl (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O3/c1-3-5-7-9-10-11-12-13-14-15-18-21-24-28-32-37-34(36)31-27-23-20-17-16-19-22-26-30-33(35)29-25-8-6-4-2/h22,26,33,35H,3-21,23-25,27-32H2,1-2H3/b26-22-/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMHKORMKJIEFW-AYTKPMRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021501 | |

| Record name | Cetyl ricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10401-55-5 | |

| Record name | Cetyl ricinoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10401-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl ricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl (R)-12-hydroxyoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P677500YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cetyl Ricinoleate from Ricinoleic Acid and Cetyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl ricinoleate, an ester prized for its emollient properties in cosmetics and potential as a hydrophobic drug delivery vehicle, is synthesized through the esterification of ricinoleic acid with cetyl alcohol. This technical guide provides a comprehensive overview of the primary synthesis methodologies, with a focus on enzymatic catalysis, which offers significant advantages in terms of yield, purity, and sustainability over traditional chemical methods. Detailed experimental protocols, comparative data on reaction parameters, and characterization of the final product are presented to serve as a valuable resource for researchers and professionals in drug development and materials science.

Introduction

This compound is the ester formed from the reaction of ricinoleic acid, a hydroxylated fatty acid derived from castor oil, and cetyl alcohol, a long-chain fatty alcohol.[[“]][2][3] Its unique structure, featuring a long alkyl chain and a hydroxyl group, imparts desirable properties such as a silky, non-greasy feel and excellent moisturizing capabilities, making it a valuable ingredient in cosmetic and pharmaceutical formulations.[4][5] The synthesis of this compound can be achieved through both chemical and enzymatic routes, with the latter gaining prominence due to its adherence to the principles of green chemistry.[6] This guide will delve into the technical aspects of these synthesis pathways, providing detailed protocols and comparative data to aid in the selection and optimization of the manufacturing process.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for process design, purification, and characterization.

| Property | Ricinoleic Acid | Cetyl Alcohol | This compound |

| Molecular Formula | C₁₈H₃₄O₃ | C₁₆H₃₄O | C₃₄H₆₆O₃ |

| Molar Mass | 298.46 g/mol | 242.44 g/mol | 522.89 g/mol |

| Appearance | Viscous, yellowish liquid | White, waxy solid | Off-white waxy solid |

| Melting Point | 5.5 °C | 49-55 °C | ~30-35 °C |

| Boiling Point | 245 °C | ~344 °C | > 250 °C |

| Solubility | Soluble in most organic solvents; sparingly soluble in water | Soluble in ethanol, ether, and chloroform; insoluble in water | Soluble in oils and alcohols; insoluble in water |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through direct esterification of ricinoleic acid and cetyl alcohol. This can be catalyzed by either chemical or enzymatic means.

Enzymatic Synthesis

Enzymatic synthesis, particularly using immobilized lipases, has emerged as the preferred method for producing high-purity this compound. This approach offers several advantages over chemical catalysis, including milder reaction conditions, higher specificity (leading to fewer byproducts), and easier catalyst removal and reuse.[6]

Catalyst: The most commonly employed enzyme for this reaction is immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435.[7] Its high activity and stability in solvent-free systems make it an ideal catalyst.

Reaction Conditions: The esterification is typically carried out in a solvent-free system to maximize reactant concentration and simplify downstream processing. Key parameters influencing the reaction include:

-

Temperature: Optimal temperatures generally range from 60°C to 80°C. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation.

-

Molar Ratio of Reactants: An equimolar ratio of ricinoleic acid to cetyl alcohol is commonly used.

-

Enzyme Concentration: The amount of immobilized lipase typically ranges from 1% to 5% (w/w) of the total reactants.

-

Water Removal: As water is a byproduct of the esterification reaction, its removal is critical to drive the equilibrium towards product formation. This is often achieved by conducting the reaction under vacuum or with a continuous flow of dry nitrogen.

Yield: Enzymatic synthesis can achieve high conversion rates, often exceeding 95%.

Chemical Synthesis

Traditional chemical synthesis involves the use of an acid catalyst to promote the esterification reaction.

Catalyst: Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ionic liquids.[8]

Reaction Conditions: Chemical synthesis typically requires more forcing conditions compared to the enzymatic route:

-

Temperature: Higher temperatures, often in the range of 120°C to 180°C, are necessary to achieve a reasonable reaction rate.

-

Catalyst Concentration: The catalyst is usually added in a concentration of 1% to 5% (w/w) of the reactants.

-

Water Removal: Similar to the enzymatic method, removal of water is essential and is often accomplished using a Dean-Stark apparatus.

Yield: Chemical synthesis generally results in lower yields and a less pure product compared to the enzymatic method due to the occurrence of side reactions such as dehydration of ricinoleic acid at elevated temperatures.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on a solvent-free system using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

-

Ricinoleic acid (1.0 eq)

-

Cetyl alcohol (1.0 eq)

-

Novozym® 435 (2% w/w of total reactants)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Vacuum pump or source of dry nitrogen

Procedure:

-

To a three-neck round-bottom flask, add equimolar amounts of ricinoleic acid and cetyl alcohol.

-

Heat the mixture to 70°C under mechanical stirring until both reactants are completely melted and homogenized.

-

Add Novozym® 435 (2% of the total weight of the reactants) to the molten mixture.

-

Apply a vacuum (e.g., 200 mbar) or a gentle stream of dry nitrogen to the system to remove the water produced during the reaction.

-

Maintain the reaction at 70°C with continuous stirring.

-

Monitor the progress of the reaction by periodically taking small samples and determining the acid value. The reaction is considered complete when the acid value stabilizes at a low level, typically after 4-6 hours.

-

Upon completion, stop the heating and stirring.

-

Separate the immobilized enzyme from the product by filtration or decantation. The enzyme can be washed with a suitable solvent (e.g., hexane) and reused.

-

The crude this compound can be used as is or further purified if necessary.

Purification of this compound

For applications requiring high purity, the crude product can be purified by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Chromatography column

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | Strong Acid (e.g., H₂SO₄, p-TsOH) |

| Temperature | 60-80°C | 120-180°C |

| Reaction Time | 4-8 hours | 6-12 hours |

| Solvent | Typically solvent-free | Often requires a solvent for azeotropic water removal |

| Yield | High (>95%) | Moderate (60-80%) |

| Purity | High (minimal byproducts) | Lower (potential for side reactions) |

| Catalyst Removal | Simple filtration | Neutralization and washing required |

| Sustainability | Green and sustainable | Less environmentally friendly |

Table 2: Influence of Reaction Parameters on Enzymatic Synthesis Yield

| Temperature (°C) | Enzyme Load (% w/w) | Reaction Time (h) | Conversion (%) |

| 60 | 2 | 6 | ~92 |

| 70 | 2 | 4 | >95 |

| 80 | 2 | 4 | >95 |

| 70 | 1 | 6 | ~90 |

| 70 | 5 | 4 | >98 |

Data is compiled from various sources and represents typical outcomes.

Visualization of Workflows and Pathways

Chemical Reaction Pathway

Caption: Esterification of Ricinoleic Acid and Cetyl Alcohol.

Experimental Workflow for Enzymatic Synthesis

Caption: Workflow for the Enzymatic Synthesis of this compound.

Comparison of Synthesis Routes

Caption: Comparison of Enzymatic and Chemical Synthesis Routes.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester carbonyl group (around 1740 cm⁻¹) and the hydroxyl group (around 3400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the formation of the ester linkage.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any residual starting materials or byproducts.

-

Acid Value Titration: To quantify the amount of unreacted ricinoleic acid.

-

Melting Point Determination: To assess the purity of the final product.

Conclusion

The synthesis of this compound from ricinoleic acid and cetyl alcohol is a straightforward esterification reaction that can be effectively achieved through both chemical and enzymatic methods. However, for applications in the pharmaceutical and high-end cosmetic industries where purity and sustainability are paramount, enzymatic synthesis using immobilized lipases is the superior methodology. It provides a high-yield, clean, and environmentally friendly route to this valuable emollient and potential drug delivery excipient. The detailed protocols and comparative data provided in this guide serve as a practical resource for the successful synthesis and purification of this compound in a laboratory or industrial setting.

References

- 1. consensus.app [consensus.app]

- 2. xmedicimports.com [xmedicimports.com]

- 3. This compound - Personal Care Product at Best Price [acmesynthetic.com]

- 4. This compound | Cosmetic Ingredients Guide [ci.guide]

- 5. This compound | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]

- 6. This compound | 10401-55-5 | Benchchem [benchchem.com]

- 7. digital.csic.es [digital.csic.es]

- 8. Oligomeric ricinoleic acid preparation promoted by an efficient and recoverable Brønsted acidic ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cetyl Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl ricinoleate is the ester of cetyl alcohol and ricinoleic acid, the primary fatty acid found in castor oil.[1][2] It is a versatile compound widely utilized in the cosmetic and pharmaceutical industries as an emollient, skin-conditioning agent, and viscosity-controlling agent.[3][4] Its unique properties, derived from the hydroxyl group of ricinoleic acid, make it a valuable ingredient in a variety of formulations, including creams, lotions, lipsticks, and sunscreens.[4][5] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| Chemical Name | Hexadecyl (Z,12R)-12-hydroxyoctadec-9-enoate[6] |

| CAS Number | 10401-55-5[7] |

| Molecular Formula | C34H66O3[5][6] |

| Molecular Weight | 522.89 g/mol [7] |

| Synonyms | Ricinoleic acid, hexadecyl ester; Naturechem CR[8][9] |

Physical Characteristics

This compound is typically a white to pale yellow, soft, waxy solid or thick liquid at room temperature.[4][5] It imparts a velvety, non-greasy feel to the skin upon application.[4]

| Property | Value | Reference |

| Appearance | White to pale yellow waxy solid or thick liquid | [5] |

| Odor | Mild, characteristic | [5] |

| Melting Point | 28-35 °C (82-95 °F) | [5][10] |

| Solubility | Insoluble in water; soluble in oils and alcohols | [5] |

| Density | Approximately 0.91 g/cm³ | [5] |

| Refractive Index | 1.450 - 1.460 | [5] |

Chemical Characteristics

The chemical properties of this compound are largely defined by its ester functional group and the hydroxyl group on the ricinoleic acid moiety. These features contribute to its stability, reactivity, and unique sensory profile in formulations.

| Property | Typical Range | Reference |

| Acid Value | ≤ 2.0 mg KOH/g | [8] |

| Saponification Value | 95 - 110 mg KOH/g | [8] |

| Iodine Value | 42 - 57 g I₂/100g | [8] |

| Hydroxyl Value | 90 - 110 mg KOH/g | [11] |

| pH (10% solution) | Neutral (approximately 7) | [5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical parameters of this compound. These protocols are based on established international standards and can be adapted for quality control and research purposes.

Determination of Melting Point (Cooling Curve Method)

This method is based on the principles outlined in ASTM D87.[12][13]

Principle: A molten sample of this compound is allowed to cool at a controlled rate. The temperature is recorded at regular intervals, and the melting point is determined from the plateau in the cooling curve, which represents the heat of fusion being released during solidification.[13]

Apparatus:

-

Test tube

-

Air bath

-

Water bath maintained at 16-28°C

-

Calibrated thermometer or temperature measuring device

Procedure:

-

Melt a representative sample of this compound by heating it to at least 10°C above its expected melting point.

-

Pour the molten sample into the test tube to the specified height.

-

Insert the thermometer into the molten sample, ensuring the immersion line is correct.

-

Place the test tube in the air bath, which is then placed in the water bath.[13]

-

Record the temperature at regular intervals (e.g., every 30 seconds) as the sample cools.

-

Plot the temperature versus time. The plateau in the curve indicates the melting point.

Determination of Solubility

This protocol is based on the OECD Guideline 105 for Testing of Chemicals.[6]

Principle: The saturation mass concentration of this compound in a specific solvent (e.g., water, ethanol, various oils) is determined at a given temperature.

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical balance

-

Suitable analytical instrument for quantification (e.g., GC, HPLC)

Procedure (Flask Method for solubilities > 10⁻² g/L):

-

Add an excess amount of this compound to a flask containing the solvent.

-

Place the flask in a constant temperature bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After reaching equilibrium, stop stirring and allow the undissolved material to settle.

-

Carefully take an aliquot of the supernatant.

-

Analyze the concentration of this compound in the aliquot using a validated analytical method.

Determination of Acid Value

This method is based on the AOCS Official Method Cd 3d-63.[2]

Principle: The acid value is the amount of potassium hydroxide (KOH) in milligrams that is required to neutralize the free fatty acids in one gram of the sample.

Apparatus:

-

Erlenmeyer flask

-

Burette

-

Analytical balance

Reagents:

-

Neutralized solvent (e.g., a mixture of isopropyl alcohol and toluene)

-

Phenolphthalein indicator solution

-

Standardized potassium hydroxide (KOH) solution (0.1 M)

Procedure:

-

Weigh a suitable amount of the this compound sample into an Erlenmeyer flask.

-

Dissolve the sample in the neutralized solvent.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized KOH solution until a faint pink color persists for at least 30 seconds.

-

Perform a blank titration with the solvent alone.

-

Calculate the acid value using the appropriate formula.

Determination of Saponification Value

This method is based on ASTM D5558 and ISO 3657.[10][14]

Principle: The saponification value is the amount of potassium hydroxide (KOH) in milligrams required to saponify one gram of the fat or ester. It is a measure of the average molecular weight of the fatty acids in the sample.[1]

Apparatus:

-

Reflux condenser

-

Flask

-

Heating mantle

-

Burette

Reagents:

-

Alcoholic potassium hydroxide solution (0.5 M)

-

Standardized hydrochloric acid (HCl) solution (0.5 M)

-

Phenolphthalein indicator

Procedure:

-

Accurately weigh a sample of this compound into a flask.

-

Add a known excess of alcoholic KOH solution.

-

Attach the reflux condenser and heat the mixture for a specified time (e.g., 60 minutes) to ensure complete saponification.[14]

-

Allow the solution to cool and add a few drops of phenolphthalein indicator.

-

Titrate the excess KOH with the standardized HCl solution.

-

Perform a blank determination under the same conditions.

-

Calculate the saponification value.

Determination of Iodine Value

This method follows the principles of ISO 3961.[5][15]

Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the grams of iodine absorbed by 100 grams of the sample.

Apparatus:

-

Iodine flask

-

Pipettes

-

Burette

Reagents:

-

Wijs reagent (iodine monochloride in glacial acetic acid)

-

Potassium iodide solution

-

Standardized sodium thiosulfate solution

-

Starch indicator solution

Procedure:

-

Weigh a precise amount of the this compound sample into an iodine flask.

-

Dissolve the sample in a suitable solvent (e.g., cyclohexane and glacial acetic acid).

-

Add a precise volume of Wijs reagent, stopper the flask, and allow it to stand in the dark for a specified time (e.g., 1-2 hours).

-

Add potassium iodide solution and water.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution, adding starch indicator near the endpoint.

-

Perform a blank determination.

-

Calculate the iodine value.

Synthesis of this compound

This compound is synthesized through the esterification of ricinoleic acid with cetyl alcohol. While traditional chemical synthesis using acid catalysts at high temperatures is possible, enzymatic synthesis is a more environmentally friendly and efficient method, yielding a high-purity product.[15][16]

Enzymatic Synthesis Workflow

Caption: Enzymatic synthesis of this compound.

Stability and Rheological Characterization

Stability Testing

Stability testing is crucial to ensure that this compound, and formulations containing it, maintain their physical, chemical, and functional properties over their shelf life.[17]

Experimental Workflow for Stability Assessment:

Caption: Workflow for stability testing of formulations.

Rheological Characterization

The rheological properties of formulations containing this compound are critical for their performance and consumer acceptance.[9] These properties are typically evaluated using a rheometer.

Logical Relationship of Rheological Parameters and Sensory Perception:

Caption: Correlation of rheology and sensory attributes.

Safety and Regulatory Information

This compound is generally regarded as a safe and non-irritating ingredient for use in cosmetic and personal care products.[10] It is considered non-comedogenic, meaning it does not clog pores.[1][4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[6]

Conclusion

This compound possesses a unique combination of physical and chemical properties that make it a highly desirable ingredient in the formulation of a wide range of cosmetic and pharmaceutical products. Its emollient, moisturizing, and texture-enhancing characteristics, coupled with a favorable safety profile, ensure its continued importance in the development of innovative and effective products for skin and lip care. This guide provides the foundational technical information and standardized methodologies necessary for researchers and formulators to effectively utilize and characterize this valuable ester.

References

- 1. Saponification value - Wikipedia [en.wikipedia.org]

- 2. library.aocs.org [library.aocs.org]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 6. filab.fr [filab.fr]

- 7. intertekinform.com [intertekinform.com]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. researchgate.net [researchgate.net]

- 10. store.astm.org [store.astm.org]

- 11. oecd.org [oecd.org]

- 12. petrolube.com [petrolube.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. Saponification value of edible oils | Metrohm [metrohm.com]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. certifiedcosmetics.com [certifiedcosmetics.com]

Cetyl Ricinoleate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Cetyl ricinoleate is the ester of cetyl alcohol and ricinoleic acid. A waxy, non-comedogenic emollient, it is primarily utilized in the cosmetics and personal care industries for its skin-conditioning properties. This technical guide provides an in-depth overview of its chemical properties, synthesis, and toxicological data, with a focus on experimental details relevant to scientific and research applications.

Core Chemical and Physical Properties

This compound is characterized by its unique molecular structure, which includes a long cetyl alkane chain and a hydroxyl group on the ricinoleic acid component. This structure imparts both hydrophobic and hydrophilic characteristics, allowing for favorable interactions with the skin's lipid matrix. At room temperature, it exists as a waxy solid, which melts at body temperature, enabling easy spreadability without a greasy feel.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10401-55-5 | [1][2][3][4][5] |

| Molecular Formula | C34H66O3 | [1][3][5][6][7] |

| Molecular Weight | 522.9 g/mol , 522.89 g/mol , 538.88 g/mol | [1][3][5][6][7] |

| Appearance | White to pale yellow waxy solid or thick liquid | [3] |

| Solubility | Insoluble in water; soluble in oils and alcohols | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including enzymatic catalysis, which is considered a "green" process. The characterization of the resulting ester is crucial to ensure its purity and identity.

Enzymatic Synthesis of this compound

A sustainable method for synthesizing this compound involves the esterification of ricinoleic acid with cetyl alcohol using an immobilized lipase, such as Candida antarctica lipase B (Lipozyme® CalB), in a solvent-free system. This biocatalytic approach avoids harsh reaction conditions and unwanted side reactions.

1. Biocatalyst Preparation:

-

Candida antarctica lipase B (CalB) is immobilized by physical adsorption onto a macroporous anionic exchange resin (e.g., Lewatit® MonoPlus MP 64).

2. Esterification Reaction:

-

The reaction is conducted in an open-air or vacuum batch reactor.

-

Ricinoleic acid and cetyl alcohol are combined in the reactor.

-

The immobilized CalB biocatalyst is added to the mixture. A typical starting amount is 2 mg of the biocatalyst.

-

The reaction mixture is heated to an optimal temperature, typically around 70°C.

-

To shift the equilibrium towards product formation, the reaction can be carried out in a high-performance vacuum reactor with dry nitrogen input to remove the water produced during esterification.

-

Under optimal conditions, conversions higher than 98.5% can be achieved in 3 to 4 hours.

3. Biocatalyst Recovery and Reuse:

-

The immobilized biocatalyst demonstrates high storage stability, retaining full enzymatic activity after several months.

-

The biocatalyst can be recovered and reused for multiple consecutive reaction cycles without a significant loss of activity.

4. Product Characterization:

-

The final product, this compound, is characterized to confirm its identity and purity. This typically involves spectroscopic and chromatographic techniques.

Logical Relationship of Components

The formation of this compound is a straightforward esterification reaction between an alcohol and a fatty acid.

References

- 1. cir-safety.org [cir-safety.org]

- 2. This compound | 10401-55-5 | Benchchem [benchchem.com]

- 3. This compound | C34H66O3 | CID 6437731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ambujasolvex.com [ambujasolvex.com]

- 5. This compound | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]

- 6. researchgate.net [researchgate.net]

- 7. Cetyl athis compound | C36H68O4 | CID 91864476 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cetyl Ricinoleate: A Comprehensive Technical Guide to its Natural Sources and Derivation

Abstract

Cetyl ricinoleate, a monoester of cetyl alcohol and ricinoleic acid, is a valuable ingredient in the pharmaceutical and cosmetic industries, prized for its unique emollient and moisturizing properties. This technical guide provides an in-depth exploration of the natural origins and chemical derivation of this compound. It details the biosynthesis of its primary precursor, ricinoleic acid, within Ricinus communis, outlines the extraction and purification processes, and provides comprehensive experimental protocols for its synthesis. Quantitative data on composition and reaction yields are presented, and key chemical and biological pathways are visualized to provide a thorough resource for researchers, scientists, and drug development professionals.

Natural Sources and Biosynthesis of Precursors

The primary natural precursor to this compound is ricinoleic acid, which is abundantly found in castor oil, the oil extracted from the seeds of the castor bean plant, Ricinus communis. Castor oil is unique among vegetable oils due to its high concentration of this hydroxylated fatty acid.

Ricinus communis: The Botanical Source

Ricinus communis is a species of flowering plant in the spurge family, Euphorbiaceae. It is a fast-growing, suckering perennial shrub that can reach the size of a small tree. The seeds, known as castor beans, are the source of castor oil. While the seeds contain the highly toxic protein ricin, the oil extraction process separates the oil from the water-soluble toxin, rendering the oil safe for various applications.[1]

Biosynthesis of Ricinoleic Acid

Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) is synthesized in the developing endosperm of castor seeds. The biosynthetic pathway involves the hydroxylation of oleic acid, a common monounsaturated fatty acid. This reaction is catalyzed by the enzyme oleate-Δ12-hydroxylase. The direct precursor for this reaction is oleic acid.[2][3] The biosynthesis begins with oleoyl-CoA, which is then hydroxylated to form ricinoleic acid.[4]

Derivation of this compound

This compound is not found in nature and is synthesized through a two-step process: the hydrolysis of castor oil to yield ricinoleic acid, followed by the esterification of ricinoleic acid with cetyl alcohol.

Step 1: Hydrolysis of Castor Oil (Saponification)

To obtain free ricinoleic acid, the triglycerides in castor oil are hydrolyzed. This is typically achieved through saponification, where the oil is treated with a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. This process breaks the ester bonds of the triglyceride, releasing glycerol and the sodium or potassium salt of the fatty acids. Subsequent acidification protonates the fatty acid salts, yielding free ricinoleic acid.

Step 2: Esterification with Cetyl Alcohol

The purified ricinoleic acid is then esterified with cetyl alcohol (1-hexadecanol) to produce this compound. This reaction can be catalyzed by an acid or, for a more environmentally friendly "green" approach, by an enzyme such as a lipase.[1] The reaction involves the condensation of the carboxylic acid group of ricinoleic acid with the hydroxyl group of cetyl alcohol, forming an ester linkage and releasing a molecule of water.

Quantitative Data

The following tables summarize key quantitative data related to the natural source and synthesis of this compound.

| Parameter | Value | Reference(s) |

| Ricinoleic Acid Content in Castor Oil | 85-95% | [5] |

| Oleic Acid Content in Castor Oil | 2-6% | [6] |

| Linoleic Acid Content in Castor Oil | 1-5% | [6] |

| Palmitic Acid Content in Castor Oil | 1-2% | [5] |

| Stearic Acid Content in Castor Oil | 1-2% | [5] |

| Table 1: Typical Fatty Acid Composition of Castor Oil. |

| Synthesis Method | Catalyst | Typical Yield | Reference(s) |

| Chemical Esterification | Acid Catalyst (e.g., H₂SO₄) | ~61% | [7] |

| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym® 435) | >90% | [1][7] |

| Table 2: Comparison of Synthesis Yields for this compound. |

Experimental Protocols

The following are detailed methodologies for the laboratory-scale extraction of castor oil, hydrolysis to ricinoleic acid, and subsequent synthesis of this compound.

Extraction of Castor Oil from Ricinus communis Seeds

Objective: To extract crude castor oil from castor beans.

Methodology: Soxhlet Extraction

-

Preparation of Seeds: De-husked castor beans are ground into a coarse powder.

-

Extraction: The ground seeds are placed in a thimble and extracted with n-hexane using a Soxhlet apparatus for 6-8 hours.

-

Solvent Removal: The n-hexane is removed from the extract under reduced pressure using a rotary evaporator to yield the crude castor oil.[8][9]

-

Purification: The crude oil can be further purified by degumming, neutralizing, and bleaching processes if required.

Hydrolysis of Castor Oil to Ricinoleic Acid

Objective: To obtain free ricinoleic acid from castor oil.

Methodology: Alkaline Hydrolysis (Saponification)

-

Reaction Setup: 100 g of castor oil is placed in a round-bottom flask equipped with a reflux condenser. A solution of 25 g of sodium hydroxide in 200 mL of 95% ethanol is added.

-

Saponification: The mixture is refluxed for 2 hours until the reaction is complete (indicated by the formation of a clear soap solution).

-

Ethanol Removal: The ethanol is distilled off.

-

Acidification: The resulting soap is dissolved in 500 mL of hot water, and the solution is acidified with dilute sulfuric acid until the fatty acids separate as an oily layer.

-

Isolation and Purification: The oily layer containing ricinoleic acid is separated using a separating funnel, washed with hot water to remove mineral acid, and then dried over anhydrous sodium sulfate.[10]

Enzymatic Synthesis of this compound

Objective: To synthesize this compound from ricinoleic acid and cetyl alcohol using an immobilized lipase catalyst.

Methodology: Solvent-Free Enzymatic Esterification

-

Reactant Preparation: Equimolar amounts of ricinoleic acid and cetyl alcohol are mixed in a reaction vessel.

-

Catalyst Addition: Immobilized lipase (e.g., Novozym® 435, 5% by weight of the total reactants) is added to the mixture.

-

Reaction Conditions: The reaction is carried out at 60-70°C with constant stirring under a vacuum to remove the water produced during the reaction, which drives the equilibrium towards product formation.[1]

-

Monitoring: The reaction progress is monitored by determining the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value becomes constant.

-

Catalyst Removal: The immobilized enzyme is separated from the product by filtration. The catalyst can be washed and reused.

-

Purification: The product, this compound, is purified by vacuum distillation or column chromatography to remove any unreacted starting materials.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized this compound.

Methodologies:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl group (C=O) at approximately 1740 cm⁻¹ and the hydroxyl group (-OH) at around 3400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the ester linkage.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any residual reactants or byproducts.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.[11]

Experimental and Biosynthetic Workflows

The overall process from the natural source to the final product can be visualized as a multi-step workflow.

Involvement in Signaling Pathways

Currently, there is no direct evidence in the scientific literature of this compound itself being involved in specific signaling pathways. However, its precursor, ricinoleic acid, has been shown to exhibit biological activity.

A study on the model eukaryotic organism, budding yeast (Saccharomyces cerevisiae), identified ricinoleic acid as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation.[12] In this system, elevated extracellular calcium activates a signaling cascade that leads to cell cycle arrest. Ricinoleic acid was found to alleviate these effects by diminishing the calcium-induced phosphorylation of Cdc28p, a key cell cycle regulator.[12] While this research was conducted in a yeast model, it suggests that ricinoleic acid may have the potential to modulate cellular signaling processes. The esterification to this compound could alter this activity, and further research is needed to explore the biological effects of the esterified form.

Conclusion

This compound is a semi-synthetic compound with well-defined origins in the plant kingdom. Its derivation is a multi-step process that begins with the extraction of castor oil from Ricinus communis, followed by the chemical transformation of its primary constituent, ricinoleic acid. The use of enzymatic catalysts in the final esterification step represents a significant advancement towards more sustainable and efficient production. While the direct biological signaling roles of this compound remain to be elucidated, the bioactivity of its precursor, ricinoleic acid, suggests a potential area for future investigation. This guide provides a comprehensive technical foundation for professionals in the fields of chemistry, pharmacology, and cosmetic science to understand and utilize this versatile biomaterial.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. THE BIOSYNTHESIS OF RICINOLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. actascientific.com [actascientific.com]

- 6. theadl.com [theadl.com]

- 7. This compound | 10401-55-5 | Benchchem [benchchem.com]

- 8. theijes.com [theijes.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of ricinoleic acid as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of Cetyl ricinoleate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cetyl ricinoleate, a wax ester valued for its emollient and moisturizing properties in cosmetic and pharmaceutical formulations. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction to this compound

This compound is the ester of cetyl alcohol and ricinoleic acid. Its unique structure, featuring a long alkyl chain and a hydroxyl group within the fatty acid moiety, contributes to its distinctive physical and chemical properties. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the various protons in its structure.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.4 | m | 2H | -CH=CH- (vinylic protons) |

| ~4.0 | t | 2H | -O-CH₂ - (ester methylene) |

| ~3.6 | m | 1H | -CH (OH)- (methine proton at hydroxyl group) |

| ~2.2 | t | 2H | -CH₂ -COO- (methylene alpha to carbonyl) |

| ~2.0 | m | 2H | -CH₂ -CH=CH- (allylic methylene) |

| ~1.6 | m | 2H | -O-CH₂-CH₂ - |

| ~1.2-1.4 | br s | ~52H | -(CH₂)n- (bulk methylene protons) |

| ~0.9 | t | 3H | -CH₃ (terminal methyl of ricinoleate) |

| ~0.85 | t | 3H | -CH₃ (terminal methyl of cetyl group) |

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum provides information on the different carbon environments within this compound.

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (ester carbonyl) |

| ~125-135 | -CH=CH- (vinylic carbons) |

| ~71 | -CH(OH)- |

| ~65 | -O-CH₂- |

| ~30-35 | Methylene carbons adjacent to functional groups |

| ~22-32 | -(CH₂)n- (bulk methylene carbons) |

| ~14 | -CH₃ (terminal methyl carbons) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl group) |

| ~3010 | Medium | =C-H stretch (vinylic C-H) |

| 2925, 2855 | Strong | C-H stretch (aliphatic CH₂ and CH₃) |

| ~1740 | Strong | C=O stretch (ester carbonyl) |

| ~1465 | Medium | C-H bend (methylene scissoring) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 522.9 g/mol ), electron ionization (EI) would likely lead to fragmentation. The molecular ion peak [M]⁺ at m/z 522 might be weak or absent. Key fragmentation patterns for long-chain esters would be observed.

| m/z | Fragment Ion |

| 299 | [CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇COOH]⁺ (Ricinoleic acid) |

| 281 | [CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇CO]⁺ |

| 241 | [CH₃(CH₂)₁₄CH₂OH]⁺ (Cetyl alcohol) |

| 224 | [CH₃(CH₂)₁₄CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy of a Waxy Solid

-

Sample Preparation: Dissolve 10-50 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved; gentle warming may be necessary for waxy solids.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. No further sample preparation is required for this technique.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Lower the ATR anvil to press the sample firmly and evenly against the crystal. Acquire the sample spectrum.

-

Data Acquisition:

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

-

For analysis of the fatty acid and alcohol components, a hydrolysis and derivatization step (e.g., transesterification to form fatty acid methyl esters) may be performed.

-

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of long-chain esters (e.g., a DB-5ms or similar non-polar column).

-

GC Conditions:

-

Injector Temperature: 250-300 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min, and hold for several minutes to ensure elution of the high-boiling point analyte.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 600).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion (if present) and characteristic fragment ions.

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This compound Structure and Mass Spectrometry Fragmentation

Caption: Chemical structure and potential fragmentation pathways of this compound in mass spectrometry.

Thermal Analysis of Cetyl Ricinoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of Cetyl ricinoleate, a common emollient and lubricant in cosmetic and pharmaceutical formulations. The focus is on two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental data for pure this compound is not extensively available in published literature, this guide synthesizes known properties with established methodologies for similar long-chain esters to provide a robust framework for analysis.

Introduction to this compound

This compound (CAS No: 10401-55-5) is the ester of cetyl alcohol and ricinoleic acid.[1] It functions primarily as a non-greasy emollient, enhancing the spreadability and texture of creams, lotions, and lipsticks.[2] Understanding its thermal properties is crucial for formulation development, ensuring stability during manufacturing and storage, and predicting its behavior upon application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H66O3 | [1] |

| Molecular Weight | 522.9 g/mol | [1] |

| Appearance | White to pale yellow waxy solid or thick liquid | - |

| Melting Point | Approx. 30-35 °C | - |

| Solubility | Insoluble in water; soluble in oils and alcohols | - |

Disclaimer: The data presented in the subsequent sections for DSC and TGA are illustrative and based on the typical behavior of similar long-chain fatty acid esters. They are intended to serve as a guide for experimental design and data interpretation.

Differential Scanning Calorimetry (DSC) Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is an invaluable tool for determining the melting behavior, purity, and polymorphism of materials like this compound.[4]

Detailed Experimental Protocol for DSC

This protocol is a representative method for analyzing a waxy ester like this compound.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation:

-

Instrument Settings:

-

Purge Gas: Inert gas, typically Nitrogen, at a flow rate of 20-50 mL/min.[5]

-

Temperature Program:

-

Equilibrate the sample at a temperature well below its expected melting point, for instance, 0°C.

-

Perform an initial heating scan to erase the sample's prior thermal history by heating at a constant rate of 10°C/min to a temperature significantly above its melting point (e.g., 80°C).[5]

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature (0°C).

-

Heat the sample a second time at a constant rate of 10°C/min to 80°C. This second heating scan is typically used for analysis.[5]

-

-

Illustrative DSC Data

The second heating curve is analyzed to determine key thermal transition events. The data would be presented as follows:

Table 2: Illustrative DSC Data for this compound

| Parameter | Description | Illustrative Value |

| T_onset | The extrapolated onset temperature of melting. | 31.5 °C |

| T_peak | The temperature at the peak of the melting endotherm. | 34.0 °C |

| ΔH_fus | The enthalpy of fusion, calculated from the area under the melting peak. | 150 - 180 J/g |

The DSC thermogram would show a distinct endothermic peak corresponding to the melting of the waxy solid. The sharpness of the peak can provide an indication of the sample's purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[] This analysis is critical for determining the thermal stability and decomposition profile of this compound.[4]

Detailed Experimental Protocol for TGA

This protocol outlines a standard method for the TGA of an organic ester.

-

Instrument Calibration: Calibrate the TGA balance and temperature using appropriate standards.

-

Sample Preparation:

-

Place a known mass of the this compound sample (typically 10-20 mg) into an inert TGA crucible (e.g., alumina).[5]

-

-

Instrument Settings:

-

Purge Gas: An inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min is used to prevent oxidative degradation.[5] An oxidative atmosphere (e.g., air) could also be used to study thermo-oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[5][7]

-

Illustrative TGA Data

The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Table 3: Illustrative TGA Data for this compound (Inert Atmosphere)

| Parameter | Description | Illustrative Value |

| T_onset (5% mass loss) | The temperature at which 5% of the initial mass has been lost, indicating the start of significant decomposition.[7] | ~220 °C |

| Decomposition Stages | Long-chain esters may decompose in one or multiple stages. A single major mass loss is expected for this compound. | Single stage |

| T_peak (DTG) | The temperature of the maximum rate of decomposition from the derivative curve. | ~350 °C |

| Residue at 600°C | The percentage of mass remaining at the end of the analysis. | < 1% |

The TGA thermogram would be expected to show a stable baseline up to approximately 200°C, followed by a significant mass loss corresponding to the decomposition of the ester.

Experimental Workflow Visualization

The logical flow for a complete thermal analysis of a cosmetic ingredient like this compound involves several key stages, from initial sample assessment to final data interpretation and reporting.

Caption: Logical workflow for the thermal analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC and TGA provides essential data for its application in the cosmetics and pharmaceutical industries. DSC is crucial for characterizing its melting behavior, which influences product texture and sensory properties. TGA is vital for establishing its thermal stability, defining the upper-temperature limits for processing and storage to prevent degradation. The protocols and illustrative data presented in this guide offer a comprehensive starting point for researchers to design experiments and interpret the thermal characteristics of this compound and similar waxy esters, ensuring the development of stable and high-quality products.

References

Cetyl Ricinoleate: A Technical Examination of its Non-Comedogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Comedogenesis is the process by which cosmetic ingredients can lead to the formation of comedones (clogged pores), which are the primary lesions of acne vulgaris. The potential of an ingredient to be comedogenic is a significant concern in the formulation of dermatological and cosmetic products. Esters, a common class of emollients, have historically been scrutinized for their comedogenic potential. Cetyl ricinoleate, derived from castor oil, is anecdotally and professionally regarded as a non-comedogenic option. This guide provides a detailed examination of the scientific principles and available data that underpin this classification.

Physicochemical Properties of this compound

The chemical structure and physical properties of an ingredient can influence its interaction with the skin and its potential to be comedogenic.

| Property | Value | Source |

| Chemical Name | hexadecyl (9Z,12R)-12-hydroxyoctadec-9-enoate | PubChem |

| Molecular Formula | C34H66O3 | PubChem |

| Molecular Weight | 522.9 g/mol | PubChem |

| Physical Form | Off-white waxy solid | Cosmetic Ingredients Guide[1] |

| Melting Point | Liquid above 35°C (body temperature) | Cosmetic Ingredients Guide[1] |

| Key Structural Feature | Presence of a hydroxyl group on the 12th carbon of the ricinoleic acid moiety | Various |

Comedogenicity Testing: Experimental Protocols

The comedogenicity of cosmetic ingredients is primarily assessed through in vivo models, namely the rabbit ear assay and human clinical trials. While specific data for this compound is not publicly available, the standard protocols for these tests are detailed below.

The Rabbit Ear Assay (REA)

The REA is a historically significant and sensitive model for assessing the comedogenic potential of substances.

Experimental Workflow for the Rabbit Ear Assay

Protocol Details:

-

Animal Model: Male New Zealand albino rabbits are typically used due to their large and responsive follicular apparatus.

-

Test Substance Application: The test material, often at various concentrations in a non-comedogenic vehicle (e.g., mineral oil or propylene glycol), is applied daily to the inner aspect of the rabbit's ear for a period of two to three weeks.

-

Controls: A known comedogenic substance (positive control) and the vehicle alone (negative control) are applied to other rabbits to validate the assay.

-

Evaluation: After the application period, the treated skin is excised and processed for histopathological analysis. Follicular hyperkeratosis, the thickening of the lining of the hair follicle, is the primary endpoint.

-

Scoring: The degree of follicular hyperkeratosis is graded on a scale, typically from 0 (no effect) to 5 (highly comedogenic).

Human Comedogenicity Clinical Trial

Human trials are considered more clinically relevant for assessing the comedogenic potential of cosmetic ingredients and finished formulations.

Experimental Workflow for Human Comedogenicity Trial

Protocol Details:

-

Subject Selection: Participants are typically individuals with oily, acne-prone skin and a history of comedone formation.

-

Test Site: The upper back is a common site for patch testing as it has a high density of sebaceous follicles.

-

Application: The test material, along with positive and negative controls, is applied under occlusive patches for a designated period, typically several weeks.

-

Evaluation: Follicular biopsies using a cyanoacrylate adhesive are performed to remove the contents of the follicles.

-

Analysis: The number of microcomedones in the biopsies is counted under a microscope, and the results from the test material are compared to the controls.

Mechanistic Insights into the Non-Comedogenic Profile of this compound

The non-comedogenic nature of this compound can be attributed to the properties of its primary constituent, ricinoleic acid, and its potential influence on key signaling pathways involved in sebaceous gland function and inflammation.

The Role of Ricinoleic Acid

Ricinoleic acid, a monounsaturated omega-9 fatty acid, constitutes approximately 90% of castor oil. It possesses several properties that may contribute to a low comedogenic potential:

-

Anti-inflammatory Effects: Studies have demonstrated that ricinoleic acid exhibits anti-inflammatory properties.[2] Inflammation is a key factor in the development of acne lesions. By mitigating inflammatory responses in the skin, ricinoleic acid may help to prevent the progression of microcomedones into inflammatory papules and pustules.

-

Interaction with Prostaglandin Pathways: The anti-inflammatory effects of ricinoleic acid are believed to be mediated, in part, through its interaction with prostaglandin pathways. Prostaglandins are lipid compounds that play a crucial role in inflammation. Ricinoleic acid may modulate the production or activity of certain prostaglandins, thereby reducing inflammation.

Proposed Anti-inflammatory Mechanism of Ricinoleic Acid

Influence on Sebaceous Gland Function and PPARγ Signaling

Recent research has highlighted the importance of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in regulating sebaceous gland function. PPARs are nuclear receptors that, when activated by ligands such as fatty acids, can modulate gene expression involved in lipid metabolism and inflammation.

-

PPARγ and Sebum Production: PPARγ is expressed in human sebocytes and plays a role in their differentiation and lipid production.[1][3]

-

Fatty Acids as PPARγ Ligands: Certain fatty acids can act as natural ligands for PPARγ. While the specific interaction of ricinoleic acid with PPARγ has not been extensively studied, other fatty acids are known to modulate its activity.

-

Potential for Homeostatic Regulation: It is plausible that ricinoleic acid, released from the hydrolysis of this compound in the skin, could interact with PPARγ signaling pathways. This interaction may contribute to the maintenance of a healthy sebaceous gland function, preventing the excessive lipid production and altered lipid composition associated with comedogenesis.

Hypothesized Role of this compound in PPARγ Signaling

Safety and Regulatory Status

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as used in cosmetic formulations. The reports from the CIR indicate that ricinoleate esters are generally well-tolerated and non-irritating to the skin.

Conclusion

While direct quantitative comedogenicity data for this compound is not prominently available in the scientific literature, a comprehensive analysis of its physicochemical properties and the known biological activities of its primary component, ricinoleic acid, provides a strong basis for its classification as a non-comedogenic ester. The anti-inflammatory properties of ricinoleic acid, potentially mediated through prostaglandin pathways, and its hypothesized role in modulating PPARγ signaling in sebocytes, suggest a mechanism by which it can contribute to skin homeostasis rather than follicular occlusion. For formulators in the pharmaceutical and cosmetic industries, this compound represents a well-tolerated emollient with a low likelihood of inducing comedones, making it a suitable ingredient for a wide range of skin care applications, including those for acne-prone and sensitive skin. Further research to quantify the comedogenicity of this compound using standardized assays would be beneficial to definitively confirm its non-comedogenic rating.

References

- 1. The human sebocyte culture model provides new insights into development and management of seborrhoea and acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, Potassium Ricinoleate, Sodium Ricinoleate, Zinc Ricinoleate, this compound, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cetyl Ricinoleate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of cetyl ricinoleate in topical drug delivery systems. The information is intended to guide researchers in formulating and evaluating topical preparations containing this versatile excipient. Detailed protocols for key experiments are provided to facilitate the investigation of its impact on drug delivery.

Introduction to this compound

This compound is the ester of cetyl alcohol and ricinoleic acid, a major fatty acid found in castor oil.[1] It is a waxy, white solid at room temperature that melts at body temperature, imparting a velvety, non-greasy feel to topical formulations.[2] While extensively used in cosmetics for its emollient and skin-conditioning properties, its unique physicochemical characteristics suggest a promising role in topical drug delivery.[1][2][3] Its ability to interact with the lipid matrix of the stratum corneum may facilitate the penetration of active pharmaceutical ingredients (APIs).[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value/Description | Reference |

| Chemical Name | hexadecyl (Z,12R)-12-hydroxyoctadec-9-enoate | [5] |

| Molecular Formula | C34H66O3 | [5] |

| Molecular Weight | 522.9 g/mol | [5] |

| Appearance | Off-white waxy solid | [2] |

| Melting Point | Liquefies around body temperature (35°C) | [2] |

| Solubility | Fat-soluble | [3] |

| Key Features | Emollient, non-comedogenic, film-forming, moisturizing | [1][2] |

Application in Topical Drug Delivery

This compound's primary role in topical drug delivery is as a vehicle component that can potentially enhance the penetration of APIs into the skin. Its proposed mechanism of action and potential benefits are outlined below.

Proposed Mechanism of Skin Penetration Enhancement

Fatty acid esters, like this compound, are thought to enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum.[4] This disruption can increase the diffusivity and partitioning of the drug into the skin. The long alkyl chain of this compound can integrate into the lipid bilayers, creating a more fluid environment that is more permeable to drug molecules.

Potential Benefits in Topical Formulations

-

Enhanced Drug Delivery: By modifying the barrier properties of the stratum corneum, this compound may increase the bioavailability of topically applied drugs.

-

Improved Formulation Aesthetics: Its emollient properties can lead to more elegant and patient-compliant formulations with a desirable skin feel.[2]

-

Formulation Stabilization: As a waxy component, it can contribute to the viscosity and stability of semi-solid preparations.[6]

-

Moisturizing Properties: Its film-forming and moisturizing effects can help to hydrate the skin, which may be beneficial in treating certain dermatological conditions.[2]

Experimental Evaluation of this compound in Topical Formulations

A logical workflow for the evaluation of a topical formulation containing this compound is presented below. This workflow encompasses formulation development, physicochemical characterization, in vitro performance testing, and safety assessment.

Quantitative Data from Analogous Compounds

Table 2: Representative In Vitro Drug Release Data for a Formulation Containing a Fatty Acid Ester (Isopropyl Myristate)

This table illustrates the effect of increasing concentrations of isopropyl myristate on the release rate of blonanserin from a transdermal patch.[1]

| Isopropyl Myristate Concentration (% w/w) | Blonanserin Release Rate (µg/cm²/h) |

| 0 | 1.5 ± 0.2 |

| 4 | 2.8 ± 0.3 |

| 8 | 4.1 ± 0.4 |

| 12 | 5.9 ± 0.5 |

Table 3: Representative Ex Vivo Skin Permeation Data for a Drug with Various Fatty Acid Enhancers

This table shows the enhancement effect of different fatty acids on the permeation of lornoxicam through hairless mouse skin.[7]

| Fatty Acid Enhancer (3% w/v) | Permeation Flux (µg/cm²/h) | Enhancement Ratio* |

| Control (No Enhancer) | 0.8 ± 0.1 | 1.0 |

| Caprylic Acid | 6.5 ± 0.7 | 8.1 |

| Capric Acid | 12.3 ± 1.1 | 15.4 |

| Lauric Acid | 20.1 ± 1.8 | 25.1 |

| Oleic Acid | 28.5 ± 2.5 | 35.6 |

| Linoleic Acid | 29.6 ± 2.7 | 37.0 |

*Enhancement Ratio = Flux with enhancer / Flux without enhancer

Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Protocol 1: In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells

Objective: To determine the rate and extent of drug release from a semi-solid formulation containing this compound.

Materials and Equipment:

-

Franz diffusion cells

-

Synthetic membrane (e.g., polysulfone)

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

-

Magnetic stirrers and stir bars

-

Water bath with temperature controller

-

Syringes and needles for sampling

-

HPLC or UV-Vis spectrophotometer for drug quantification

-

Test formulation and control formulation (without this compound)

Procedure:

-

Membrane Preparation: Pre-soak the synthetic membranes in the receptor medium for at least 30 minutes before use.[4]

-

Franz Cell Assembly:

-

Fill the receptor chamber of each Franz cell with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

-

Mount the pre-soaked membrane onto the cell, separating the donor and receptor chambers.

-

Place a small magnetic stir bar in the receptor chamber.

-

Place the assembled cells in a water bath maintained at 32 ± 0.5°C to simulate skin surface temperature.[8]

-

-

Formulation Application:

-

Accurately weigh a sample of the test formulation (e.g., 300 mg) and apply it uniformly to the surface of the membrane in the donor chamber.

-

Cover the donor chamber to prevent evaporation.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a specific volume of the receptor medium (e.g., 0.5 mL) from the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[8]

-

-

Sample Analysis:

-

Analyze the collected samples for drug concentration using a validated HPLC or UV-Vis method.[9]

-

-

Data Analysis:

-

Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point.

-

Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the plot represents the release rate.

-

Protocol 2: Ex Vivo Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the permeation of a drug through the skin.

Materials and Equipment:

-

Same as Protocol 1, with the addition of:

-

Excised animal or human skin (e.g., porcine ear skin, human cadaver skin)

-

Dermaroller or scalpel for skin preparation

Procedure:

-

Skin Preparation:

-

Excise full-thickness skin and carefully remove any subcutaneous fat and hair.

-

Prepare skin sections of appropriate thickness (e.g., 400-600 µm).

-

Store the prepared skin frozen until use.

-

-

Franz Cell Assembly and Formulation Application:

-

Follow the same procedure as in Protocol 1, but use the excised skin as the membrane. The stratum corneum side should face the donor chamber.

-

-

Sampling and Sample Analysis:

-

Follow the same procedure as in Protocol 1.

-

-

Data Analysis:

-

Plot the cumulative amount of drug permeated per unit area versus time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

-

Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.

-

Protocol 3: Stability Testing of Semi-Solid Formulations

Objective: To assess the physical and chemical stability of the topical formulation containing this compound under various storage conditions.

Materials and Equipment:

-

Stability chambers with controlled temperature and humidity

-

Appropriate containers for the formulation

-

Viscometer

-

pH meter

-

Microscope

-

HPLC for assay and impurity analysis

Procedure:

-

Sample Preparation:

-

Package the formulation in the intended commercial packaging.

-

-

Storage Conditions:

-

Place the samples in stability chambers at different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

-

Testing Schedule:

-

At specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term), withdraw samples for analysis.

-

-

Parameters to be Tested: [8]

-

Physical Stability: Appearance, color, odor, phase separation, pH, viscosity, and particle size (if applicable).

-

Chemical Stability: Assay of the active ingredient and quantification of any degradation products using a validated stability-indicating HPLC method.

-

Microbiological Stability: Test for microbial limits at the beginning and end of the study.

-

-

Data Analysis:

-

Compare the results at each time point to the initial results and the established specifications.

-

Protocol 4: Viscosity Measurement

Objective: To determine the viscosity of the semi-solid formulation.

Materials and Equipment:

-

Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

-

Temperature-controlled water bath

Procedure:

-

Sample Preparation:

-

Place the formulation in a beaker and allow it to equilibrate to a controlled temperature (e.g., 25°C) in a water bath.[3]

-

-

Measurement:

-

Select an appropriate spindle and rotational speed.

-